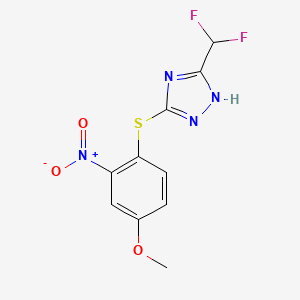
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
The synthesis of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Methoxy-Nitrophenyl Thioether: This is usually accomplished through nucleophilic substitution reactions, where the triazole intermediate reacts with 4-methoxy-2-nitrophenyl thiol or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Des Réactions Chimiques
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or nitro positions, using reagents like sodium methoxide or halogenating agents.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to reflux conditions). Major products formed from these reactions include various functionalized derivatives that can be further utilized in synthetic applications.
Applications De Recherche Scientifique
3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly for targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it useful in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl thioether moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Difluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole include:
3-(Trifluoromethyl)-5-((4-methoxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and binding properties.
3-(Difluoromethyl)-5-((4-hydroxy-2-nitrophenyl)thio)-4H-1,2,4-triazole: The presence of a hydroxy group instead of a methoxy group can influence its solubility and hydrogen bonding capabilities.
3-(Difluoromethyl)-5-((4-methoxy-2-aminophenyl)thio)-4H-1,2,4-triazole: Substitution of the nitro group with an amino group can significantly change its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8F2N4O3S |
|---|---|
Poids moléculaire |
302.26 g/mol |
Nom IUPAC |
5-(difluoromethyl)-3-(4-methoxy-2-nitrophenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8F2N4O3S/c1-19-5-2-3-7(6(4-5)16(17)18)20-10-13-9(8(11)12)14-15-10/h2-4,8H,1H3,(H,13,14,15) |
Clé InChI |
WQXUVMSKUYLNKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



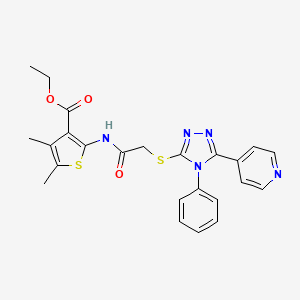
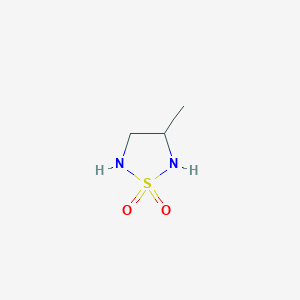
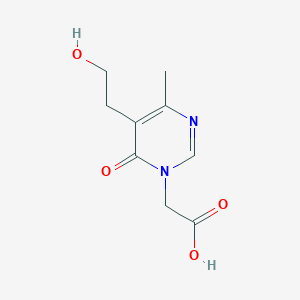
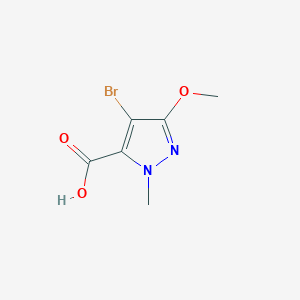
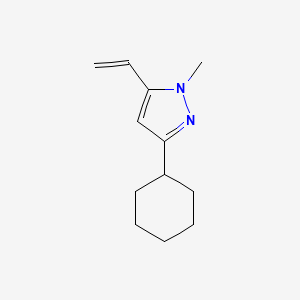
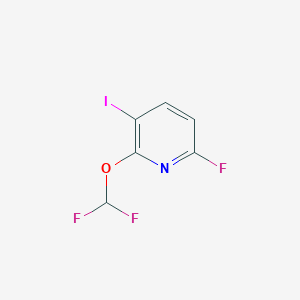
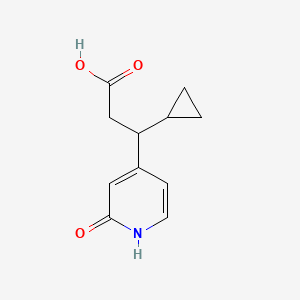

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
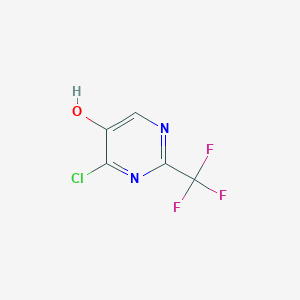
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
